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molecular formula C14H17NO B1315929 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 83507-33-9

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Cat. No. B1315929
M. Wt: 215.29 g/mol
InChI Key: DCDAOVIVXGHHHU-UHFFFAOYSA-N
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Patent
US07241887B2

Procedure details

3-Benzyl-8,8-dimethoxy-3-aza-bicyclo[3.2.1]octane (50.4 g, 0.19 mol) and 3N HCl (500 mL) were heated to reflux 4 h (or until judged complete by TLC). Upon cooling to room temperature, the aqueous solution containing product was washed with ether (2×200 mL) then back extracted from the ether layer with 1N HCl (100 mL). The combined aqueous layers were made alkaline with NaOH (˜50 g) in water (500 mL). The product was extracted with EtOAc (3×300 mL), washed with saturated aqueous NaCl solution (1×200 mL), dried over Na2SO4, filtered through a pad of silica (5×4 in), rinsed with 100% EtOAc, and concentrated to a brown liquid (42.0 g, 100%). (TLC 30% EtOAc/hexanes Rf 0.55); 1H NMR (400 MHz, CDCl3) δ 7.37–7.24 (5H), 3.59 (s, 2H), 2.98 (ddd, J=9.5, 4.2, 2.1 Hz, 2H), 2.54 (d, J=10.8 Hz, 2H), 2.16 (brs, 2H), 2.06 (dd, J=12.4, 4.8 Hz, 2H), 1.85 (m, 2H); APCI MS m/z 216.3 (M+1)+.
Quantity
50.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:14][CH:13]2[C:15](OC)([O:16]C)[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>Cl>[CH2:1]([N:8]1[CH2:14][CH:13]2[C:15](=[O:16])[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
50.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)C2(OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux 4 h (or until judged complete by TLC)
Duration
4 h
ADDITION
Type
ADDITION
Details
the aqueous solution containing product
WASH
Type
WASH
Details
was washed with ether (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
then back extracted from the ether layer with 1N HCl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (3×300 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaCl solution (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica (5×4 in)
WASH
Type
WASH
Details
rinsed with 100% EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown liquid (42.0 g, 100%)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)C2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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